2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. The compound features a complex structure that incorporates a thiazolo-pyridazine core, which is known for its biological activity.
This compound falls under the category of thiazole derivatives, specifically those containing pyridazine moieties. It is classified as an acetamide due to the presence of the acetamide functional group in its structure.
The synthesis of 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes are proprietary or not fully disclosed in public literature, common methods may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are often optimized based on desired yields and purity levels.
The molecular structure of 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C23H22N4O3S/c1-4-15-8-10-16(11-9-15)20-22-21(24-14(2)31-22)23(29)27(26-20)13-19(28)25-17-6-5-7-18(12-17)30-3/h5-12H,4,13H2,1-3H3,(H,25,28)
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=CC=C4)OC
This structure highlights the presence of multiple functional groups and rings that contribute to its chemical properties and biological activity.
The compound's molecular weight is approximately 434.51 g/mol with a molecular formula of C23H22N4O3S. The presence of sulfur in the thiazole ring adds unique properties compared to other similar compounds.
The compound can participate in various chemical reactions typical for thiazole and pyridazine derivatives:
Technical details about specific reactions would depend on experimental conditions such as temperature, solvent choice, and catalysts used.
The physical properties of 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide include:
Chemical properties include:
Relevant analyses should be conducted to determine stability under various conditions (e.g., pH changes, temperature variations).
This compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: